
2-Ethoxy-5-fluoro-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-fluoro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C7H7FINO It is a derivative of pyridine, where the hydrogen atoms at positions 2, 5, and 4 are replaced by ethoxy, fluoro, and iodo groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluoro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the selective halogenation of pyridine to introduce the iodine atom, followed by the introduction of the ethoxy and fluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Nucleophilic Aromatic Substitution: The fluoro group can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the iodine atom.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-ethoxy-5-fluoro-4-phenylpyridine.
Scientific Research Applications
2-Ethoxy-5-fluoro-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluoro-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy, fluoro, and iodo groups can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodopyridine: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
4-Iodopyridine: Does not have the fluoro and ethoxy groups, leading to distinct properties and applications.
2-Ethoxy-4-iodopyridine:
Uniqueness
2-Ethoxy-5-fluoro-4-iodopyridine is unique due to the combination of ethoxy, fluoro, and iodo substituents on the pyridine ring. This unique substitution pattern imparts specific chemical properties, such as increased reactivity in cross-coupling reactions and potential biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C7H7FINO |
|---|---|
Molecular Weight |
267.04 g/mol |
IUPAC Name |
2-ethoxy-5-fluoro-4-iodopyridine |
InChI |
InChI=1S/C7H7FINO/c1-2-11-7-3-6(9)5(8)4-10-7/h3-4H,2H2,1H3 |
InChI Key |
NDNOCGVEMPKDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


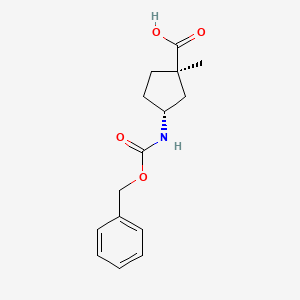
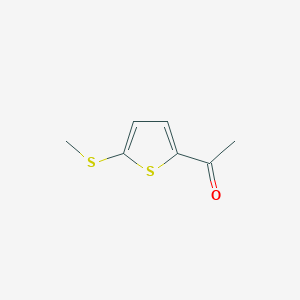
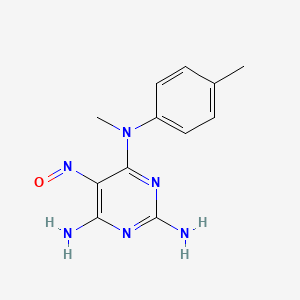

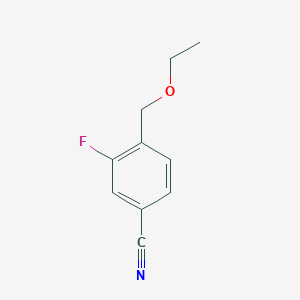
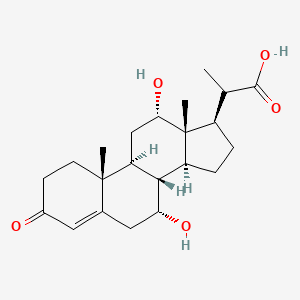
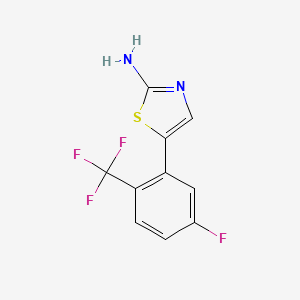
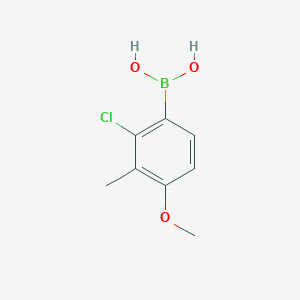
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
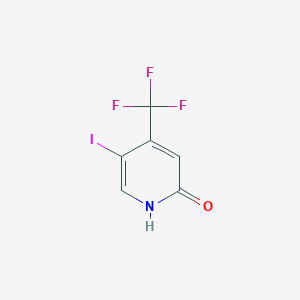

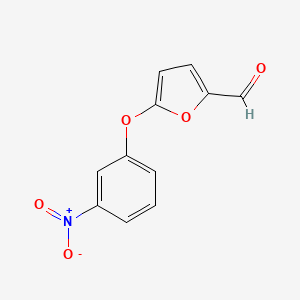
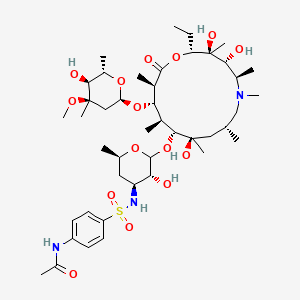
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
